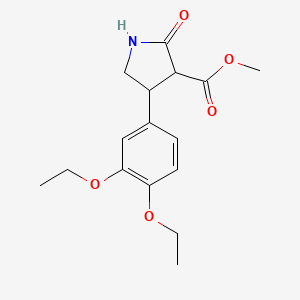![molecular formula C17H23NO8 B4293390 dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate](/img/structure/B4293390.png)
dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate
Descripción general
Descripción
Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate, also known as DEM, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DEM is a member of the malonate ester family and is commonly used as a reagent in organic chemistry. The compound has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause cellular damage and contribute to the development of a range of diseases, including cancer, diabetes, and cardiovascular disease. By inhibiting the production of ROS, dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate may help to prevent cellular damage and reduce the risk of disease.
Biochemical and Physiological Effects:
In addition to its anti-tumor, anti-inflammatory, and anti-oxidant effects, dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate has been shown to have a range of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This effect may be useful in the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate in lab experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been shown to have a range of biological activities, making it a useful tool for studying a variety of diseases and biological processes. However, one limitation of using dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate. One area of interest is the development of new cancer therapies based on the compound's anti-tumor effects. Additionally, research on the compound's anti-inflammatory and anti-oxidant effects may lead to the development of new treatments for a range of diseases. Finally, further research on the compound's mechanism of action may help to identify new targets for drug development.
Aplicaciones Científicas De Investigación
Dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. The compound has been shown to have anti-tumor effects in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate has been shown to have anti-inflammatory and anti-oxidant effects, which may be useful in the treatment of a range of diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
dimethyl 2-[1-(3,4-diethoxyphenyl)-2-nitroethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO8/c1-5-25-13-8-7-11(9-14(13)26-6-2)12(10-18(21)22)15(16(19)23-3)17(20)24-4/h7-9,12,15H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPRZPRVLBFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C[N+](=O)[O-])C(C(=O)OC)C(=O)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-3-pyridin-2-yl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293310.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293319.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293323.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293338.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293340.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293347.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293360.png)
![2-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293376.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293387.png)

![5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293405.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(5-chloro-2-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4293410.png)
![5-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293417.png)
![N-(5-{[3-(4-fluorophenyl)-1-propionyl-1H-pyrazol-4-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4293420.png)